![molecular formula C12H20O8 B2568284 dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate CAS No. 181586-74-3](/img/no-structure.png)
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
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Overview
Description
Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chemical compound with the empirical formula C12H20O8 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 292.28 . The SMILES string representation is COC(=O)[C@@H]1OC@@(OC)C@(OC)O[C@H]1C(=O)OC .Physical And Chemical Properties Analysis
This compound is a solid with an optical activity of [α]20/D −139.0°, c = 1% in chloroform . Its melting point is between 106-110°C .Scientific Research Applications
- Drug Delivery Systems Researchers have explored DDD-based nanoparticles, micelles, and liposomes to encapsulate drugs and target specific tissues or cells.
- Antioxidant Properties Studies have investigated DDD’s potential in preventing age-related diseases, neurodegenerative disorders, and cancer.
- Biomedical Imaging Researchers have explored DDD-based imaging probes for detecting tumors, inflammation, and other pathological conditions.
- The compound’s stability and ability to bind to pollutants make it promising for environmental cleanup .
Environmental Remediation
Catalysis
Wastewater Treatment
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate' involves the protection of a diol followed by esterification with dimethyl carbonate. The diol can be obtained from a commercially available starting material through a series of reactions.", "Starting Materials": [ "Starting material A (commercially available)", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Dimethyl carbonate", "Triethylamine", "4-Dimethylaminopyridine" ], "Reaction": [ "Starting material A is reacted with methanol and sodium hydroxide to form a methoxy derivative.", "The methoxy derivative is then reacted with hydrochloric acid to form a diol.", "The diol is protected with dimethyl carbonate in the presence of triethylamine and 4-dimethylaminopyridine to form a cyclic carbonate.", "The cyclic carbonate is then reacted with sodium methoxide to form the desired compound, dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate." ] } | |
CAS RN |
181586-74-3 |
Product Name |
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |
Molecular Formula |
C12H20O8 |
Molecular Weight |
292.284 |
IUPAC Name |
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20O8/c1-7-8(2)20-12(18-6,10(14)16-4)11(17-5,19-7)9(13)15-3/h7-8H,1-6H3/t7-,8-,11+,12+/m1/s1 |
InChI Key |
TUXATMFHVZOCFP-FUAUIPCOSA-N |
SMILES |
CC1C(OC(C(O1)(C(=O)OC)OC)(C(=O)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
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